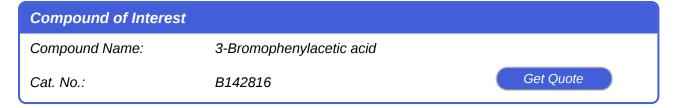


Spectroscopic Profile of 3-Bromophenylacetic Acid: A Technical Guide

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For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for **3-Bromophenylacetic acid**, a compound of interest for researchers and professionals in the fields of chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **3-Bromophenylacetic acid** (CAS No: 1878-67-7) has been compiled and is presented in the tables below. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **3-Bromophenylacetic acid** were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **3-Bromophenylacetic Acid** (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.5 (variable)	Singlet	1H	Carboxylic acid (- COOH)
7.44 - 7.41	Multiplet	2H	Aromatic protons
7.20	Multiplet	2H	Aromatic protons
3.61	Singlet	2H	Methylene protons (- CH ₂)

Table 2: 13C NMR Spectroscopic Data for 3-Bromophenylacetic Acid (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
177.0	Carboxylic acid carbon (-COOH)
136.0	Aromatic carbon (C-Br)
131.5	Aromatic carbon
130.5	Aromatic carbon
129.0	Aromatic carbon
123.0	Aromatic carbon
40.5	Methylene carbon (-CH ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromophenylacetic acid** was obtained from a solid sample.

Table 3: Key IR Absorption Peaks for 3-Bromophenylacetic Acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
1705	Strong	C=O stretch (Carboxylic acid)
1600, 1475, 1420	Medium-Strong	C=C stretch (Aromatic ring)
1290	Medium	C-O stretch
920	Medium, Broad	O-H bend (out-of-plane)
780, 680	Strong	C-H bend (out-of-plane, aromatic)
550	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Fragmentation Data for 3-Bromophenylacetic Acid



m/z	Relative Intensity (%)	Putative Fragment
216	94.1	[M+2] ⁺ (Molecular ion with ⁸¹ Br)
214	96.1	[M] ⁺ (Molecular ion with ⁷⁹ Br)
171	97.5	[M-COOH]+ (Loss of carboxyl group with ⁸¹ Br)
169	100.0	[M-COOH] ⁺ (Loss of carboxyl group with ⁷⁹ Br)
91	56.7	[C ₇ H ₇]+ (Tropylium ion)
90	44.6	[C7H6]+
89	28.5	[C7H5]+
63	14.7	[C5H3]+

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3-Bromophenylacetic acid** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform and baseline correction procedures.

FT-IR Spectroscopy

The infrared spectrum of solid **3-Bromophenylacetic acid** was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the finely ground solid sample was



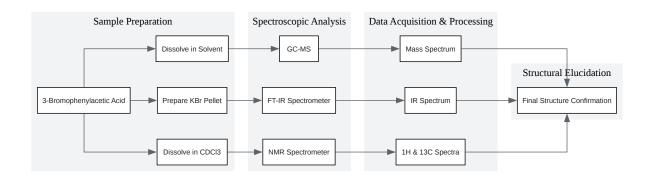
mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **3-Bromophenylacetic acid** in a suitable solvent (e.g., methanol or dichloromethane) was injected into the GC. The compound was separated on a capillary column and then introduced into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned a mass range of m/z 40-400.

Visualized Experimental Workflow and Data Analysis

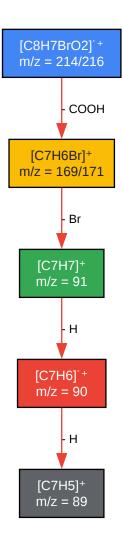
The following diagrams illustrate the logical flow of the spectroscopic analysis and a plausible fragmentation pathway for **3-Bromophenylacetic acid** in mass spectrometry.



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Caption: Workflow for the spectroscopic analysis of **3-Bromophenylacetic acid**.



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Caption: Proposed mass fragmentation pathway of **3-Bromophenylacetic acid**.

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